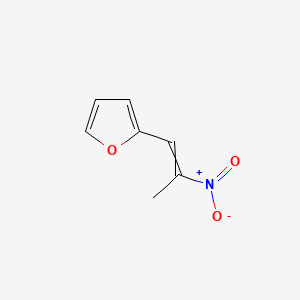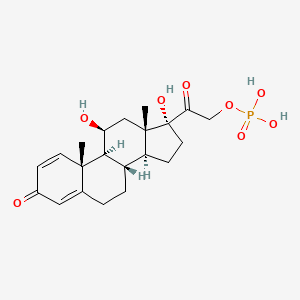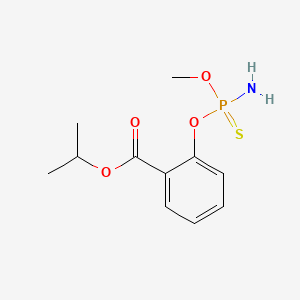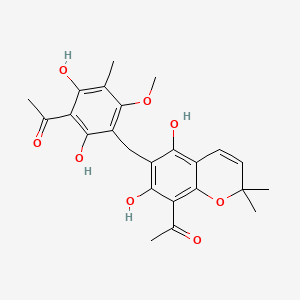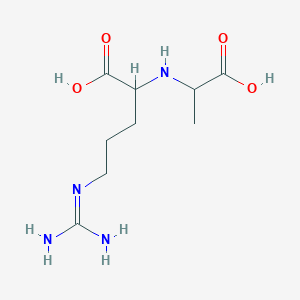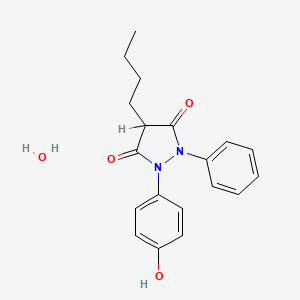
Oxyphenbutazonhydrat
Übersicht
Beschreibung
Oxyphenbutazone hydrate is an organic compound with the chemical formula C15H18O2. It is a white, crystalline solid with a melting point of about 130°C. Oxyphenbutazone is an analgesic and anti-inflammatory drug and is used in the treatment of rheumatic diseases. It is also known by the brand name Tandearil.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkung
Oxyphenbutazonhydrat hat sich als ein entzündungshemmendes Mittel erwiesen, insbesondere bei rheumatischen Erkrankungen {svg_1}. Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Behandlung der Pankreatitis
Experimentelle Arbeiten haben gezeigt, dass this compound vor übermäßiger Bauchspeicheldrüsen-Schädigung bei experimentell induzierter Pankreatitis schützen kann {svg_2}. Dies deutet auf eine potenzielle therapeutische Rolle dieser Verbindung bei der Behandlung der akuten Pankreatitis beim Menschen hin {svg_3}.
Hemmung der Hydratbildung
Im Bereich der Öl- und Gasförderung und -transportation könnte this compound möglicherweise als Hydratinhibitor mit niedriger Dosierung (LDHI) verwendet werden, um die Bildung von Hydraten zu verhindern {svg_4}. Diese Anwendung könnte besonders in Umgebungen nützlich sein, in denen die Hydratbildung ein häufiges Problem ist.
Fortgeschrittene Gasspeicherung
Die Forschung an Gashydraten hat sich seit den frühen 2000er Jahren erheblich erweitert und neue Erkenntnisse über das Ausbeutungspotenzial und die Kreuzwirkungen zwischen Hydrat-Thermodynamik, -kinetik und -transportverhalten geliefert {svg_5}. This compound könnte aufgrund seiner einzigartigen chemischen Eigenschaften möglicherweise eine Rolle in diesem Bereich spielen.
Gastransport
Ähnlich wie bei seiner potenziellen Anwendung in der Gasspeicherung könnte this compound auch in fortschrittlichen Gastransportsystemen eingesetzt werden {svg_6}. Seine Fähigkeit, die thermodynamischen und kinetischen Eigenschaften der Anwendung zu kontrollieren, könnte besonders vorteilhaft sein.
Gasabtrennung
Die globale Hydrat-Forschungsgemeinschaft erforscht die Verwendung von Hydraten in Gasabtrennungsanwendungen {svg_7}. Angesichts seiner einzigartigen Eigenschaften könnte this compound möglicherweise verwendet werden, um die Effizienz dieser Prozesse zu verbessern.
Wirkmechanismus
Target of Action
Oxyphenbutazone hydrate primarily targets Group IIE secretory phospholipase A2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and subsequent formation of pro-inflammatory eicosanoids .
Mode of Action
As a non-steroidal anti-inflammatory drug (NSAID), oxyphenbutazone hydrate works by blocking the release of certain chemical messengers that cause pain and inflammation . It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
Oxyphenbutazone hydrate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms. Additionally, it has been suggested that oxyphenbutazone hydrate may suppress PGE2 and deactivate the Wnt/β-catenin signaling pathway .
Pharmacokinetics
It is known that the compound’s bioavailability and elimination can be influenced by various factors . For instance, the rate of absorption, distribution, metabolism, and excretion (ADME) can affect the drug’s overall bioavailability .
Result of Action
The primary result of oxyphenbutazone hydrate’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it can alleviate symptoms associated with inflammatory conditions . Furthermore, it has been suggested that oxyphenbutazone hydrate may promote cytotoxicity in certain cancer cells by suppressing PGE2 and deactivating the Wnt/β-catenin signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxyphenbutazone hydrate. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Moreover, factors such as pH and temperature can impact the stability of the drug .
Biochemische Analyse
Biochemical Properties
Oxyphenbutazone hydrate plays a significant role in biochemical reactions by inhibiting the activity of enzymes involved in the inflammatory process. One of the primary targets of oxyphenbutazone hydrate is the enzyme phospholipase A2. By binding to this enzyme, oxyphenbutazone hydrate prevents the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins . Additionally, oxyphenbutazone hydrate interacts with cyclooxygenase enzymes, further inhibiting the synthesis of prostaglandins and reducing inflammation .
Cellular Effects
Oxyphenbutazone hydrate exerts various effects on different cell types and cellular processes. It has been shown to inhibit DNA synthesis in spleen and lung cells of hamsters, indicating its potential cytotoxic effects . The compound also influences cell signaling pathways by reducing the production of prostaglandins, which are key mediators in the inflammatory response . This reduction in prostaglandin levels can lead to decreased inflammation and pain in affected tissues.
Molecular Mechanism
At the molecular level, oxyphenbutazone hydrate exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, oxyphenbutazone hydrate prevents the conversion of arachidonic acid to prostaglandin H2, a precursor to various pro-inflammatory prostaglandins . This inhibition reduces the overall production of prostaglandins, leading to decreased inflammation and pain. Additionally, oxyphenbutazone hydrate may interact with other biomolecules, such as phospholipase A2, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxyphenbutazone hydrate can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to oxyphenbutazone hydrate has been associated with adverse effects on cellular function, including bone marrow suppression and hepatotoxicity . These findings highlight the importance of monitoring the stability and degradation of oxyphenbutazone hydrate in experimental settings.
Dosage Effects in Animal Models
The effects of oxyphenbutazone hydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, oxyphenbutazone hydrate can lead to toxic effects, including bone marrow suppression, gastrointestinal bleeding, and hepatotoxicity . These findings underscore the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
Oxyphenbutazone hydrate is metabolized primarily in the liver through hydroxylation and conjugation reactions . The compound is converted to various metabolites, including hydroxylated derivatives, which are then excreted in the urine. The metabolic pathways of oxyphenbutazone hydrate involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in therapeutic applications.
Transport and Distribution
Within cells and tissues, oxyphenbutazone hydrate is transported and distributed through various mechanisms. The compound can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, oxyphenbutazone hydrate may interact with specific transporters and binding proteins, influencing its localization and accumulation in target tissues . These interactions can affect the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
Oxyphenbutazone hydrate’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall therapeutic effects. Understanding the subcellular localization of oxyphenbutazone hydrate is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045291 | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/ | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS RN |
129-20-4, 7081-38-1 | |
| Record name | Oxazolidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenbutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenbutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENBUTAZONE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



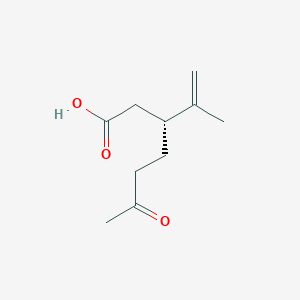
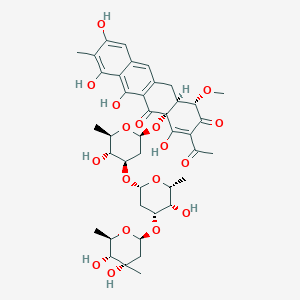
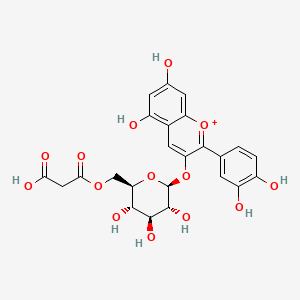
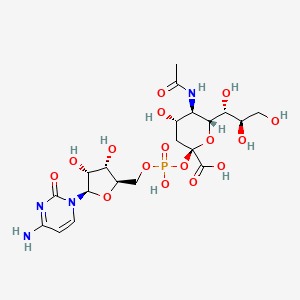
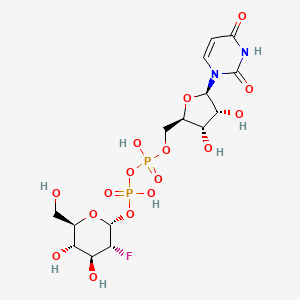
![Benzene, 1,4-bis[(2-chloro-4-methoxyphenoxy)methyl]-](/img/structure/B1203143.png)
